Chloro(diethyl)phenylsilane

Description

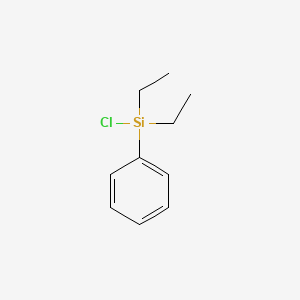

Chloro(diethyl)phenylsilane is an organosilicon compound with the molecular formula ClSi(C₂H₅)₂(C₆H₅). It features a central silicon atom bonded to two ethyl groups, one phenyl group, and a reactive chlorine atom. This compound is primarily utilized as an intermediate in the synthesis of silicone polymers, coupling agents, and functionalized materials. Its reactivity stems from the chlorine substituent, which enables nucleophilic substitution reactions, making it valuable in crosslinking and surface modification applications.

Properties

CAS No. |

17876-59-4 |

|---|---|

Molecular Formula |

C10H15ClSi |

Molecular Weight |

198.76 g/mol |

IUPAC Name |

chloro-diethyl-phenylsilane |

InChI |

InChI=1S/C10H15ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

XVQUAUJRFBKICW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diethyl)phenylsilane can be synthesized through the reaction of phenylsilane with diethylchlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

C6H5SiH3+ClSi(C2H5)2→C6H5Si(C2H5)2Cl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(diethyl)phenylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other groups such as alkoxy or amino groups.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Reduction: The silicon-chlorine bond can be reduced to form silanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Hydrolysis: This reaction occurs readily in the presence of water or moisture.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include alkoxy(diethyl)phenylsilane, amino(diethyl)phenylsilane, and thiol(diethyl)phenylsilane.

Hydrolysis: The major products are diethylphenylsilanol and hydrochloric acid.

Reduction: The primary product is diethylphenylsilane.

Scientific Research Applications

Chloro(diethyl)phenylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.

Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of electronic materials and components.

Mechanism of Action

The mechanism of action of chloro(diethyl)phenylsilane involves the reactivity of the silicon-chlorine bond. This bond is highly polar, making it susceptible to nucleophilic attack. The chlorine atom can be replaced by various nucleophiles, leading to the formation of new silicon-containing compounds. The phenyl and ethyl groups attached to the silicon atom influence the reactivity and stability of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Chloro(diethyl)phenylsilane with structurally related organosilanes:

Key Observations :

- Aromaticity: Chloro(methyl)diphenylsilane’s dual phenyl groups increase electron delocalization, which may enhance stability compared to mono-phenyl analogs .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.